Thiosulfuric acid

Catalog No.
S560240
CAS No.
13686-28-7
M.F
H2O3S2
M. Wt
114.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiosulfuric acid

CAS Number

13686-28-7

Product Name

Thiosulfuric acid

IUPAC Name

sulfurothioic O-acid

Molecular Formula

H2O3S2

Molecular Weight

114.15 g/mol

InChI

InChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4)

InChI Key

DHCDFWKWKRSZHF-UHFFFAOYSA-N

SMILES

OS(=O)(=S)O

solubility

861 mg/mL

Canonical SMILES

OS(=O)(=S)O

The exact mass of the compound Thiosulfuric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 861 mg/ml. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiosulfuric acid (H₂S₂O₃) is the parent acid of common and stable thiosulfate salts, such as sodium thiosulfate (Na₂S₂O₃). Unlike its salts, the free acid is highly unstable in aqueous solution, readily decomposing into elemental sulfur and sulfur dioxide. Consequently, it is not typically isolated but is generated in situ by acidifying a stable thiosulfate salt solution. This inherent, controllable instability is not a drawback but rather the primary reason for its procurement, enabling chemical pathways that are inaccessible when using stable, generic thiosulfate salts.

Direct substitution with stable salts like sodium thiosulfate fails in processes where the goal is not merely to provide a source of the S₂O₃²⁻ anion, but to leverage the specific reactivity of the transient free acid. Key failure points for substitution include: 1) applications requiring a kinetically controlled, slow release of elemental sulfur or SO₂, which is governed by the decomposition rate of H₂S₂O₃; 2) processes in cation-sensitive systems, such as nanoparticle synthesis, where the presence of Na⁺ or other metal ions from the salt precursor is detrimental; and 3) non-aqueous applications where the free acid may be prepared in an organic solvent, a medium in which its salts are insoluble.

Processability Advantage: Enables Anhydrous and Non-Polar System Compatibility

Unlike its metal salts, which are generally insoluble in non-polar organic solvents, anhydrous thiosulfuric acid can be prepared and handled in solvents like diethyl ether at low temperatures (-78 °C). Anhydrous methods for producing the acid, such as the reaction of H₂S with SO₃ or HSO₃Cl, yield the free acid directly, which is stable below -5 °C. This provides a viable route for introducing the thiosulfate moiety into non-aqueous, cation-free reaction systems, a task impossible with sodium or ammonium thiosulfate.

Evidence DimensionSolubility in Diethyl Ether
Target Compound DataSoluble and can be prepared in anhydrous form at low temperatures.
Comparator Or BaselineSodium Thiosulfate (Na₂S₂O₃): Insoluble.
Quantified DifferenceQualitative but absolute: enables reactions in a solvent class where the salt form is unusable.
ConditionsAnhydrous conditions, low temperature (e.g., -78 °C).

This allows for its use as a reactant in organic synthesis and other non-aqueous processes where stable thiosulfate salts cannot be used due to insolubility.

Precursor Suitability: pH-Dependent Decomposition Enables Controlled Nanomaterial Synthesis

The synthesis of sulfur-containing nanomaterials often relies on the acid-catalyzed decomposition of thiosulfate, where the transient H₂S₂O₃ is the key intermediate. The rate of this decomposition, and thus the rate of sulfur release, is highly dependent on pH. This allows for kinetic control over particle growth, which is critical for achieving uniform size and morphology. In contrast, using a direct, highly reactive sulfur source like H₂S gas or Na₂S leads to rapid, uncontrolled precipitation and poor quality materials. The use of in situ generated thiosulfuric acid is a favored approach for preparing sulfur nanoparticles with controlled size.

Evidence DimensionControl over Sulfur Release Rate
Target Compound DataTunable via pH, enabling slow, controlled decomposition for uniform particle growth.
Comparator Or BaselineDirect Sulfide Sources (e.g., Na₂S, H₂S): Very rapid, uncontrolled precipitation.
Quantified DifferenceKinetic control (tunable rate) vs. diffusion-limited, near-instantaneous reaction.
ConditionsAqueous solution, nanoparticle synthesis via chemical precipitation.

For fabricating high-quality nanoparticles and thin films, controlling the precursor reaction rate is critical; thiosulfuric acid's tunable decomposition provides this control, whereas stable salts only provide it upon acidification.

Process Control in Hydrometallurgy: Critical pH Window for Gold Leaching

In thiosulfate-based gold leaching, a non-cyanide alternative, process control is critical. The system operates best in a narrow alkaline pH window, typically 9.0-10.5. Below this range, protonation forms unstable thiosulfuric acid, which decomposes and leads to loss of the lixiviant and passivation of gold surfaces by precipitated sulfur. Conversely, direct use of highly acidic conditions results in complete and rapid decomposition. Therefore, the controlled in situ generation or careful pH management to limit the concentration of the free acid form is essential for process efficiency, distinguishing it from simply using a bulk salt solution under suboptimal pH conditions.

Evidence DimensionOptimal pH for Gold Leaching
Target Compound DataFormation must be minimized; its decomposition is detrimental to the process. Optimal process pH is 9.0-10.5 to keep thiosulfate in the S₂O₃²⁻ form.
Comparator Or BaselineBulk acidifed thiosulfate solution: Rapid decomposition, lixiviant loss, and process failure.
Quantified DifferenceProcess viability vs. failure. Operation within a ~1.5 unit pH window is required for efficient leaching.
ConditionsAqueous thiosulfate leaching systems for gold, often with copper and ammonia.

This demonstrates that managing the equilibrium between stable thiosulfate and unstable thiosulfuric acid is a key process parameter, making the choice of pH and reagents critical for industrial applications like mining.

Precursor for High-Quality Nanomaterials and Chemical Bath Deposition

The controlled, pH-mediated decomposition of thiosulfuric acid is used as a superior method for the slow release of sulfur species. This is essential for synthesizing monodisperse sulfur or metal sulfide nanoparticles and for the uniform growth of thin films via chemical bath deposition, where rapid precipitation from more reactive sources would yield poor-quality, non-uniform materials.

Non-Aqueous Synthesis of Sulfur-Containing Organic Compounds

For reactions requiring a soluble, cation-free source of the thiosulfate group in organic solvents, the preparation of anhydrous thiosulfuric acid at low temperatures is the only viable route. This enables its use in specialized organic synthesis where common salts like Na₂S₂O₃ are unsuitable due to their insolubility.

pH Control Agent in Specialized Hydrometallurgical Processes

In hydrometallurgical leaching systems, such as for gold, managing the equilibrium to avoid the formation and decomposition of thiosulfuric acid is a primary process-control variable. Understanding the behavior of the free acid allows operators to maintain the lixiviant in its stable, effective anionic form within the optimal alkaline pH window, preventing reagent loss and surface passivation.

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

113.94453627 g/mol

Monoisotopic Mass

113.94453627 g/mol

Boiling Point

100°C

Heavy Atom Count

5

Melting Point

48 °C

UNII

7K79Y2EKKP

Drug Indication

Thiosulfuric acid (as sodium thiosulfate) is indicated for sequential intravenous use with sodium nitrite for the treatment of acute cyanide poisoning that is judged to be life-threatening. Sodium thiosulfate is also indicated to reduce the risk of ototoxicity associated with cisplatin in pediatric patients 1 month of age and older with localized, non-metastatic solid tumors in the US. In Europe, it is indicated for the same prevention of ototoxicity for patients 1 month of age to < 18 years old.

Mechanism of Action

When administered with sodium nitrate, sodium thiosulfate acts as an antidote for the treatment of acute cyanide poisoning. Cyanide has a high affinity for cytochrome a3, a component of the cytochrome c oxidase complex in mitochondria. By binding and inhibiting cytochrome a3, cyanide prevents cells from using oxygen and forces anaerobic metabolism, inhibiting cellular respiration and resulting in lactic acidosis and cytotoxic hypoxia. Sodium nitrite reacts with hemoglobin to form methemoglobin, which competes with cytochrome a3 for the cyanide ion. Cyanide binds to methemoglobin to form cyanmethemoglobin, a nontoxic compound, and restore cytochrome oxidase activity. When cyanide dissociates from methemoglobin, sodium thiosulfate acts as a sulfur donor for the endogenous sulfur transferase enzyme and facilitates its conversion to thiocyanate, a less toxic ion. Sodium thiosulfate can also reduce the risk of ototoxicity associated with cisplatin. Pediatric patients treated with cisplatin have a high risk of developing ototoxicity, possibly due to a combination of reactive oxygen species (ROS) production and direct alkylation of DNA that leads to cell death. Sodium thiosulfate interacts with cisplatin to form inactive platinum species. It can also enter cells via the sodium sulfate cotransporter 2 to increase antioxidant glutathione levels and inhibit intracellular oxidative stress. Although a mechanism of action has not been fully elucidated, both activities are thought to reduce the risk of ototoxicity.

Other CAS

13686-28-7
14383-50-7

Absorption Distribution and Excretion

Sodium thiosulfate taken orally is not systemically absorbed. Most of the thiosulfate is oxidized to sulfate or is incorporated into endogenous sulphur compounds; a small proportion is excreted through the kidneys. In pediatric patients given the recommended intravenous dose of sodium thiosulfate, the Cmax of thiosulfate was 13 ± 1.2 mM, and increased proportionally to dose over the range of 4 g/m2 to 20 g/m2. Thiosulfate accumulation is not expected following the intravenous administration of sodium thiosulfate on 2 consecutive days.
Approximately 20-50% of exogenously administered sodium thiosulfate is eliminated by the kidneys. More than 95% of the thiosulfate eliminated in urine is excreted within the first 4 hours after administration. When used as an antidote to cyanide poisoning, sodium thiosulfate is eliminated as thiocyanate, a relatively nontoxic compound. Thiocyanate is also excreted in urine at a rate inversely proportional to creatinine clearance.
Thiosulfate has a mean volume of distribution of 0.23 L/kg.
In patients with fully developed renal function (1 year old approximately), the mean total clearance of thiosulfate is 2.2 mL/min/kg.

Metabolism Metabolites

Thiosulfate sulfur transferase and thiosulfate reductase metabolize thiosulfate to form sulfite, which is oxidized to sulfate.

Wikipedia

Thiosulfuric acid
Aptiganel

Biological Half Life

The half-life of thiosulfate administered intravenously (1 g sodium thiosulfate) was approximately 20 minutes. However, higher doses may increase this value. In healthy men given 150 mg/kg of sodium thiosulfate, the elimination half-life was 182 minutes.

Dates

Last modified: 02-18-2024
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